ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

B-Raf kinase inhibition pyrazolo[1,5-a]pyrimidine SAR oncology target identification

Optimize your kinase inhibitor program with this validated B-Raf scaffold hit. Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 5626-70-0) features a critical 3-ethyl ester for superior membrane permeability (LogP ~1.2) over its acid analog, ensuring reliable intracellular target engagement in cellular assays. The 6-acetyl group and 3-ester are essential for the reported biochemical IC₅₀ of 1.5 μM; generic substitution with positional isomers (e.g., 2-carboxylic acid analogs) or the 3-carbonitrile derivative fundamentally alters hinge-binding geometry, compromising potency. Procure the ester form directly to bypass deprotection steps—enabling immediate use in parallel medicinal chemistry and HTRF-based pathway engagement assays.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 5626-70-0
Cat. No. B5367015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS5626-70-0
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC(=C(N2N=C1)C)C(=O)C
InChIInChI=1S/C12H13N3O3/c1-4-18-12(17)10-6-14-15-7(2)9(8(3)16)5-13-11(10)15/h5-6H,4H2,1-3H3
InChIKeyLJKIUSCSHZCQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 5626-70-0): Core Identity, Physicochemical Profile, and Scaffold Classification for Procurement


Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 5626-70-0) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged fused heterocyclic scaffold extensively explored for kinase inhibition and CNS-targeted applications [1]. The compound is characterized by a C12H13N3O3 molecular formula, a molecular weight of 247.25 g/mol, and key substituents including an ethyl ester at position 3, an acetyl group at position 6, and a methyl group at position 7 . Physicochemical data indicate a computed LogP of approximately 1.09–1.42, a topological polar surface area of ~73.6 Ų, and an aqueous solubility (LogSw) of approximately -1.57, placing it in a moderate lipophilicity range distinct from both more polar acid analogs and more lipophilic trifluoromethyl-substituted derivatives . NMR spectral data (¹H and ¹³C in DMSO-d₆) are available through the KnowItAll Spectral Library, providing definitive structural confirmation for identity verification during procurement [2].

Why Generic Substitution of Ethyl 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Fails: Positional and Functional Group Determinants of Biological Selectivity


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylate chemotype, small structural modifications produce profound shifts in kinase selectivity, potency, and physicochemical properties, making simple analog interchange unreliable for scientific procurement. The 2009 B-Raf SAR study by Gopalsamy et al. demonstrated that substituent identity at positions 3, 5, 6, and 7 on the scaffold dictates B-Raf inhibitory activity, with the 6-acetyl group and 3-ethyl ester specifically contributing to a biochemical IC₅₀ of 1.5 μM [1]. Replacing the 3-ester with a carboxylic acid (yielding CAS 774183-58-3) or a carboxamide alters not only potency but also solubility and permeability, redirecting activity toward distinct targets such as human neutrophil elastase (HNE) [2]. Similarly, the positional isomer 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 774183-57-2) relocates the carboxyl functionality from position 3 to 2 on the pyrazole ring, fundamentally altering the hinge-binding geometry critical for kinase engagement . The 3-carbonitrile analog (CAS 83702-52-7) replaces the ester with a nitrile group, shifting LogP upward and modifying both metabolic stability and target interaction profile [3]. Generic substitution without accounting for these precise structural determinants can lead to loss of target engagement, altered selectivity profiles, and inconsistent experimental reproducibility in kinase assays.

Ethyl 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 5626-70-0): Quantitative Evidence for Differentiated Scientific Selection


B-Raf Kinase Biochemical Inhibitory Potency of Ethyl 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate vs. Closest Structural Analogs

Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (target compound) demonstrated a B-Raf biochemical IC₅₀ of 1.54 μM as a representative of the pyrazolo[1,5-a]pyrimidine-3-carboxylate series identified by Gopalsamy et al. through high-throughput screening [1]. Within the same study, SAR exploration at the 6-position revealed that the 6-acetyl substituent was tolerated for B-Raf inhibition, while larger or more polar substituents diminished activity [1]. In contrast, the carboxylic acid derivative 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 774183-58-3) was not profiled in the B-Raf assay context but was instead investigated within an HNE inhibitor program, indicating a target-switching effect upon ester hydrolysis [2]. The 3-carbonitrile analog (CAS 83702-52-7) has been reported primarily as a synthetic building block rather than a directly profiled B-Raf inhibitor, limiting its utility as a direct comparator [3]. The observed potency of 1.54 μM places the target compound as a validated early-stage B-Raf inhibitor scaffold hit, distinct from the acid and nitrile analogs which lack documented B-Raf activity [1].

B-Raf kinase inhibition pyrazolo[1,5-a]pyrimidine SAR oncology target identification

Anti-Proliferative Activity Across Tumor Cell Lines: Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivative vs. Established Chemotherapeutics

The ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (designated compound 68 by Gopalsamy et al., a close structural relative of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate) inhibited the growth of a panel of seven human tumor cell lines with IC₅₀ values ranging from 3.25 μM to 8.3 μM [1]. Specifically, compound 68 showed IC₅₀ values of: BXPC-3 (3.25 μM), A375 (3.8 μM), LoVo (3.87 μM), WM266-4 (6.2 μM), CaCo-2 (6.6 μM), HT29 (7.0 μM), and SW620 (8.3 μM) [1]. In the same study, the biochemical B-Raf IC₅₀ was 1.5 μM, demonstrating a reasonable translation from biochemical to cellular potency [1]. In contrast, a structurally distinct pyrazolo[1,5-a]pyrimidine analog, 7-hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f), showed cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 55.97 μg/mL (~62.6 μM), approximately 10- to 20-fold weaker than the most sensitive cell lines for compound 68 [2]. The reference drug lapatinib in the same MCF-7 assay showed an IC₅₀ of 79.38 μg/mL, further contextualizing the differentiated cellular potency of the 3-carboxylate series [2].

cancer cell line panel anti-proliferative IC₅₀ pyrazolo[1,5-a]pyrimidine in vitro efficacy

Physicochemical Differentiation for In Vitro ADME Profiling: Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester target compound (CAS 5626-70-0) exhibits a computed LogP of 1.09–1.42 and a LogSw of -1.57, consistent with moderate lipophilicity and limited aqueous solubility . Its carboxylic acid hydrolysis product, 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 774183-58-3), has a LogP of -0.1 and an experimentally estimated water solubility of 176.3 mg/L (~0.80 mM), representing a >100-fold increase in computed hydrophilicity [1]. This LogP differential of approximately 1.2–1.5 log units between the ester and acid analogs translates to a predicted 10- to 30-fold difference in membrane permeability, with the ester form expected to exhibit superior passive diffusion across biological membranes [2]. The topological polar surface area (TPSA) of the target compound is 73.6 Ų , while the acid analog possesses a comparable TPSA (~85–90 Ų estimated due to the free carboxyl group), placing both below the common oral bioavailability threshold of 140 Ų but with the ester form more favorable for cell-based permeability assays [2].

physicochemical properties LogP comparison solubility differentiation pyrazolo[1,5-a]pyrimidine pharmacokinetics

Best Research and Industrial Application Scenarios for Ethyl 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 5626-70-0)


Biochemical and Cellular B-Raf Kinase Inhibitor Screening

The target compound is ideally suited as a validated B-Raf inhibitor scaffold hit for biochemical kinase inhibition assays (IC₅₀ = 1.54 μM) and cellular anti-proliferative screening against B-Raf-dependent tumor cell lines [1]. Use in HTRF-based Mek1 phosphorylation assays enables direct quantification of B-Raf pathway engagement. The ethyl ester form is preferred over the carboxylic acid analog for cell-based assays due to its favorable membrane permeability (LogP ~1.2 vs. -0.1), ensuring adequate intracellular exposure during SAR exploration at the 3, 6, and 7 positions .

Structure-Activity Relationship (SAR) Expansion at the 6-Acetyl and 3-Ester Positions

Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key synthetic intermediate for SAR diversification. The 3-ethyl ester can be hydrolyzed under basic conditions (NaOH in ethanol) to yield the carboxylic acid (CAS 774183-58-3) for further amide coupling or bioisostere replacement [2]. The 6-acetyl group provides a handle for reductive amination or ketone derivatization. Procurement of the ester form rather than the acid enables direct use in parallel medicinal chemistry workflows without a deprotection step, reducing synthetic cycle time for hit-to-lead optimization.

Physicochemical Benchmarking and In Vitro ADME Profiling

The compound's well-characterized physicochemical parameters (LogP 1.09–1.42, TPSA 73.6 Ų, LogSw -1.57) allow it to serve as a reference standard for validating computational LogP/LogD models and PAMPA permeability assays within the pyrazolo[1,5-a]pyrimidine chemotype. Its moderate lipophilicity and solubility profile provide a useful comparator for assessing the ADME impact of introducing polar substituents (e.g., hydroxyl, amino, carboxyl) at positions 5, 6, or 7 during lead optimization.

Quote Request

Request a Quote for ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.